molecular formula C5H8N2O3 B1650753 1-Carbamoylazetidine-3-carboxylic acid CAS No. 1197231-34-7

1-Carbamoylazetidine-3-carboxylic acid

Cat. No. B1650753
CAS RN: 1197231-34-7
M. Wt: 144.13
InChI Key: SOBSBLWGISBCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamoylazetidine-3-carboxylic acid (CAZCA) is a synthetic amino acid that has recently gained attention in the scientific community due to its potential applications in drug development and biomedical research. This compound is a derivative of azetidine, a four-membered heterocyclic compound that is commonly used in the synthesis of bioactive molecules. CAZCA has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 1-Carbamoylazetidine-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including:
1. Antimicrobial activity: this compound has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans.
2. Antitumor activity: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
3. Anti-inflammatory activity: this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-Carbamoylazetidine-3-carboxylic acid is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, this compound has been shown to exhibit a variety of biological activities, making it a versatile tool for researchers. However, one limitation of this compound is its relatively low potency compared to other bioactive molecules, which may limit its usefulness in certain applications.

Future Directions

1. Development of 1-Carbamoylazetidine-3-carboxylic acid-based drugs and therapies: Given its promising biological activities, further research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases.
2. Structural modification of this compound: By modifying the structure of this compound, researchers may be able to enhance its potency and selectivity, which could lead to the development of more effective drugs and therapies.
3. Investigation of the mechanism of action: Further research is needed to fully understand the mechanism of action of this compound, which could provide insights into its potential applications in drug development and biomedical research.
4. Exploration of new applications: Given its versatility, researchers may be able to discover new applications for this compound in fields such as agriculture and environmental science.

Scientific Research Applications

1-Carbamoylazetidine-3-carboxylic acid has been shown to exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. These properties make it a promising candidate for the development of new drugs and therapies. In addition, this compound has been used as a building block in the synthesis of bioactive molecules, such as peptides and amino acid derivatives.

properties

IUPAC Name

1-carbamoylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c6-5(10)7-1-3(2-7)4(8)9/h3H,1-2H2,(H2,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSBLWGISBCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257118
Record name 1-(Aminocarbonyl)-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197231-34-7
Record name 1-(Aminocarbonyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197231-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminocarbonyl)-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Carbamoylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Carbamoylazetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Carbamoylazetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Carbamoylazetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Carbamoylazetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Carbamoylazetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.